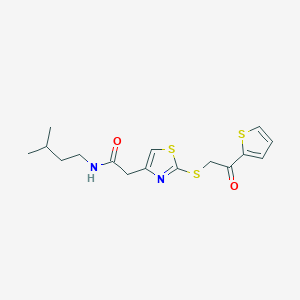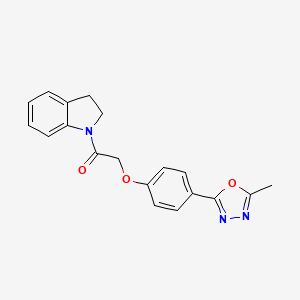
1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)ethanone
Übersicht
Beschreibung
1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)ethanone, also known as IMD-0354, is a synthetic compound that has been extensively studied in recent years due to its potential therapeutic applications. It is a potent inhibitor of the nuclear factor-kappa B (NF-kB) pathway, which plays a crucial role in inflammation, immunity, and cell survival.
Wirkmechanismus
1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)ethanone inhibits the NF-kB pathway by selectively targeting the IkB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IkB proteins. IkB proteins are inhibitors of NF-kB, and their degradation allows NF-kB to translocate to the nucleus and activate the transcription of target genes. 1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)ethanone binds to the ATP-binding pocket of IKKβ, preventing its activation and subsequent phosphorylation of IkB proteins. This leads to the inhibition of NF-kB activation and downstream signaling.
Biochemical and Physiological Effects:
1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)ethanone has been shown to have a wide range of biochemical and physiological effects. It can modulate the expression of various genes involved in cell survival, proliferation, and apoptosis. It can also regulate the production of cytokines, chemokines, and other inflammatory mediators. In animal models, 1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)ethanone has been shown to reduce tumor growth, inflammation, and tissue damage. It has also been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)ethanone has several advantages for lab experiments. It is a potent and selective inhibitor of the NF-kB pathway, which makes it a valuable tool for studying the role of NF-kB in various diseases. It is also relatively easy to synthesize and has good stability. However, 1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)ethanone has some limitations. It can be toxic at high concentrations, and its effects may be cell type-specific. It also has poor solubility, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)ethanone. One area of interest is its potential use in combination with other drugs for cancer treatment. Studies have shown that 1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)ethanone can enhance the efficacy of chemotherapy drugs, and further research is needed to explore its potential in combination with other targeted therapies. Another area of interest is its potential use in autoimmune and inflammatory diseases. Studies have shown that 1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)ethanone has anti-inflammatory effects in animal models of arthritis, colitis, and asthma, and further research is needed to explore its potential in human patients. Additionally, further research is needed to optimize the synthesis and formulation of 1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)ethanone to improve its solubility and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)ethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the NF-kB pathway, which is a key regulator of inflammation and immune response. Studies have demonstrated that 1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)ethanone can suppress the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. It has also been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and asthma.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-20-21-19(25-13)15-6-8-16(9-7-15)24-12-18(23)22-11-10-14-4-2-3-5-17(14)22/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPJNVQTDJVNIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)OCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



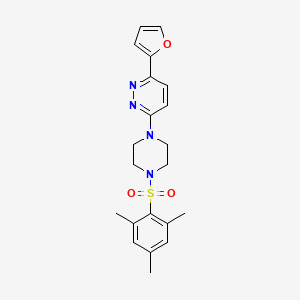

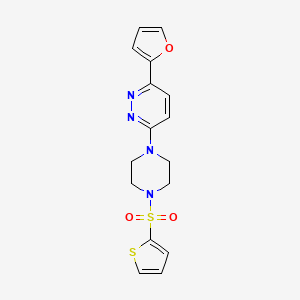
![2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3311785.png)
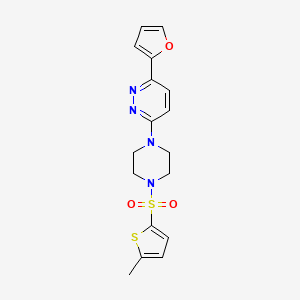
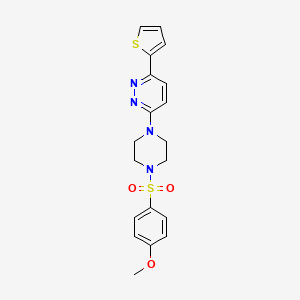
![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B3311806.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B3311808.png)
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide](/img/structure/B3311812.png)
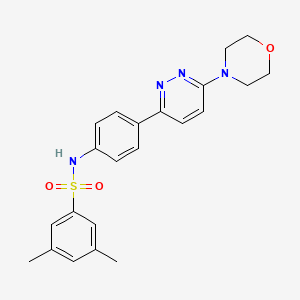
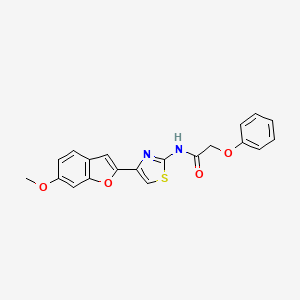

![N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B3311860.png)
